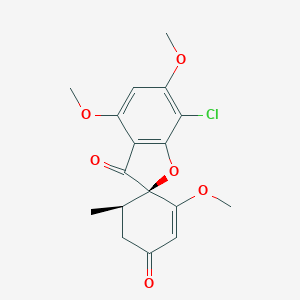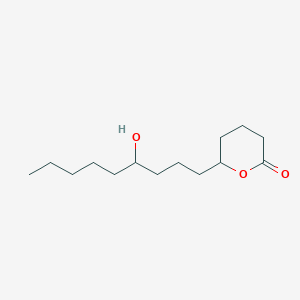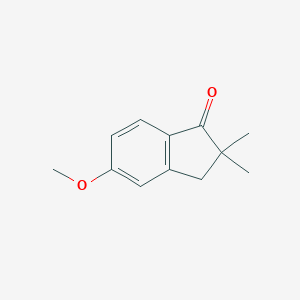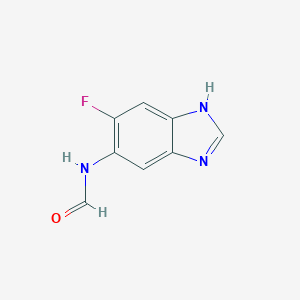
Epigriseofulvin
Übersicht
Beschreibung
Epigallocatechin gallate (EGCG) is a polyphenol compound found in green tea and is a major component of the tea catechin family. It is a powerful antioxidant and has been studied extensively for its potential health benefits. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, recent research has shown that EGCG can be used to synthesize epigallocatechin gallate-fulvin (EGCG-fulvin), a new class of antifungal agents.
Wissenschaftliche Forschungsanwendungen
- Seit seiner Markteinführung im Jahr 1959 wird Griseofulvin häufig zur Behandlung von Dermatophytose-Infektionen eingesetzt. Es hemmt effektiv das Pilzwachstum, indem es die Mitose und Zellteilung dieser Krankheitserreger stört .
- Griseofulvin zeigt hemmende Wirkungen auf die Zellteilung von Krebszellen. Es interagiert mit den Mikrotubuli des mitotischen Spindelapparats, was möglicherweise zum Zelltod in Krebszelllinien führt . Diese Eigenschaft macht es zu einem interessanten Kandidaten für weitere Untersuchungen in der Krebstherapie.
- Es wurde festgestellt, dass Griseofulvin die G2/M-Phase in menschlichen Zellen stoppt, indem es die Mikrotubuli-Polymerisation stört. Diese Wirkung unterdrückt die HCV-Replikation . Sein antivirales Potenzial rechtfertigt die Erforschung im Zusammenhang mit der HCV-Behandlung.
- Neuere Studien legen nahe, dass Griseofulvin die ACE2-Funktion verbessern, zur Gefäßvasodilatation beitragen und den kapillaren Blutfluss verbessern kann . Diese Wirkungen könnten Auswirkungen auf die Herz-Kreislauf-Gesundheit haben.
- Molekular-Docking-Analysen zeigen, dass Griseofulvin und seine Derivate effektiv an wichtige SARS-CoV-2-Proteine binden, darunter die Hauptprotease, die RNA-abhängige RNA-Polymerase und die Rezeptor-Bindungsdomäne des Spike-Proteins. Dies deutet auf mögliche hemmende Wirkungen auf den SARS-CoV-2-Eintrag und die Virusreplikation hin .
- Griseofulvin und seine Metaboliten (wie 6-Desmethylgriseofulvin und 4-Desmethylgriseofulvin) interagieren mit Zytokeratin-Intermediärfilament-Proteinen (K8 und K18). Diese Interaktionen könnten für Leberschäden und die Bildung von Mallory-Körpern in Hepatozyten verantwortlich sein, insbesondere bei Nagetieren . Die Schwere der Hepatitis unterscheidet sich zwischen Nagetieren und Menschen aufgrund von Unterschieden in der Bindungsstärke an K18.
Dermatophytose-Infektionen
Krebsforschung
Hepatitis-C-Virus (HCV)-Replikation
Verbesserung der ACE2-Funktion und Gefäßvasodilatation
Hemmung von SARS-CoV-2
Griseofulvin-induzierte Hepatitis
Zusammenfassend lässt sich sagen, dass die multifunktionalen Eigenschaften von Griseofulvin über seine ursprüngliche Verwendung als Antimykotikum hinausgehen. Forscher erforschen weiterhin sein Potenzial in der Krebstherapie, bei antiviralen Behandlungen und in der Herz-Kreislauf-Gesundheit. Sein Potenzial zur Umnutzung unterstreicht seinen Wert bei der Entwicklung neuer therapeutischer Interventionen . Wenn Sie detailliertere Informationen zu einem bestimmten Aspekt wünschen, fragen Sie einfach! 😊
Wirkmechanismus
Target of Action
Epigriseofulvin, like its parent compound griseofulvin, primarily targets the microtubules in cells . Microtubules play a crucial role in cell division and are essential for the formation of the mitotic spindle during mitosis .
Mode of Action
This compound interacts with its targets by binding to alpha and beta tubulin , the protein subunits of microtubules . This binding alters the function of the spindle and cytoplasmic microtubules, inhibiting fungal cell mitosis and nuclear acid synthesis . The compound forms a complex with keratin, making it resistant to fungal invasion .
Biochemical Pathways
This compound affects the mitotic spindle microtubule dynamics , disrupting the normal process of cell division . This disruption can lead to cell death in human cancer cells and arrest hepatitis C virus replication . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
Griseofulvin, the parent compound, is known to be absorbed orally and distributed widely in the body . It’s metabolized in the liver and excreted in the urine . These properties likely influence the bioavailability of this compound, but specific details are currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of mitosis and cell division, potentially leading to cell death . It may also inhibit hepatitis C virus replication by interfering with microtubule polymerization in human cells
Action Environment
It’s known that various environmental factors can influence the epigenome, potentially affecting how drugs like this compound interact with their targets . Factors such as diet, lifestyle, and exposure to certain chemicals could potentially influence the efficacy and stability of this compound
Zukünftige Richtungen
Griseofulvin has gained increasing interest for multifunctional applications in the last decades due to its potential to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication . These findings imply the repurposing potentials of the FDA-approved drug griseofulvin in designing and developing novel therapeutic interventions .
Biochemische Analyse
Biochemical Properties
Epigriseofulvin, like griseofulvin, may play a role in biochemical reactions. Griseofulvin has been found to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication . It interacts with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound remain to be fully elucidated .
Cellular Effects
This compound may have similar cellular effects to griseofulvin, which has shown inhibitory effects on cancer cell division and may induce cell death through interaction with the mitotic spindle microtubule . Griseofulvin may also inhibit hepatitis C virus replication by interfering with microtubule polymerization in human cells .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. Griseofulvin is thought to inhibit fungal cell mitosis and nuclear acid synthesis. It also binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin .
Temporal Effects in Laboratory Settings
Griseofulvin has been used for more than forty years, indicating its stability .
Dosage Effects in Animal Models
Griseofulvin is administered for dermatophyte infections in dogs, cats, calves, horses, and other domestic and exotic animal species .
Metabolic Pathways
Griseofulvin is a mycotoxic metabolic product of Penicillium spp .
Transport and Distribution
Griseofulvin is deposited in keratin precursor cells within 4–8 hours of oral administration .
Subcellular Localization
Griseofulvin enters the dermatophyte through energy-dependent transport processes, binds to the fungal microtubules, interfering the microtubule function, thus inhibiting mitosis .
Eigenschaften
IUPAC Name |
(2R,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUHZTYCFQRHIY-CQLKUDPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114775 | |
| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
469-49-8 | |
| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=469-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural relationship between griseofulvin and epigriseofulvin?
A: this compound is a stereoisomer of griseofulvin. While both share the same molecular formula and weight, they differ in the spatial arrangement of atoms around specific carbon atoms. []
Q2: What are the main structural features of this compound revealed by X-ray crystallography?
A: X-ray analysis of (+)-epigriseofulvin crystals shows a triclinic structure with two independent molecules per unit cell. The cyclohexenone ring adopts a half-chair conformation, and the conjugated enone system within this ring is planar. []
Q3: Can you provide the molecular formula and weight of this compound?
A3: this compound shares the same molecular formula and weight with griseofulvin, which is C18H17ClO6 and 352.77 g/mol, respectively.
Q4: Have any synthetic routes been developed for this compound?
A: Yes, a synthetic pathway for dl-epigriseofulvin, the racemic mixture, has been achieved. The strategy involves a multi-step process starting from a cumaranone derivative, which undergoes reactions including aldol addition, dehydration, and Diels-Alder cycloaddition with a substituted butadiene. []
Q5: What is the stereochemical outcome of the microbial transformation of dehydrogriseofulvin by Streptomyces species?
A: Studies using deuterium-labeled compounds and 2H nuclear magnetic resonance spectroscopy have shown that Streptomyces species can interconvert (+)-dehydrogriseofulvin and (-)-dehydrogriseofulvin. These species primarily convert both isomers to (+)-griseofulvin, with some species like S. cinereoruber producing (-)-griseofulvin as the main product. Importantly, S. cinereocrocatus can transform (±)-dehydrogriseofulvin to the naturally occurring (+)-griseofulvin. []
Q6: Have any new derivatives of griseofulvin, including potential this compound analogs, been synthesized and tested for antifungal activity?
A: Researchers synthesized dl-griseofulvin and new 6'-substituted congeners. These compounds were evaluated for antifungal activity, revealing that the 6'-congeners exhibited lower activity compared to dl-griseofulvin. Molecular calculations were also performed on these compounds, including dl-epigriseofulvin, to understand structure-activity relationships. []
Q7: Have any sulfone analogs of griseofulvin, potentially related to this compound, been synthesized and assessed for their antifungal effects?
A: Yes, researchers have synthesized a series of sulfone analogs of griseofulvin, termed "sulfogriseofulvins." These compounds were produced via Diels-Alder reactions and include isomers with stereochemistry corresponding to both griseofulvin and this compound. While these analogs were successfully synthesized and structurally characterized, their antifungal activities against dermatophytes were significantly lower than griseofulvin itself. [, ]
Q8: Besides griseofulvin and its derivatives, were there any other notable compounds isolated from the marine fungus Y26-02?
A: Yes, in addition to griseofulvin, this compound, and isogriseofulvin, the marine fungus Y26-02 yielded four other compounds: dechlorothis compound, dehydrogriseofulvin, 4'-butoxyisogriseofulvin, and 2'-butoxythis compound. Notably, the latter two butoxylated compounds are reported as novel natural products. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)


![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)
![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)



